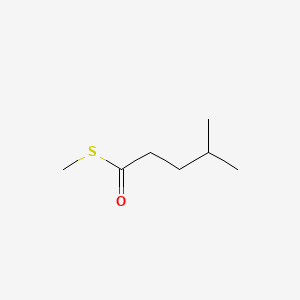

S-Methyl 4-methylpentanethioate

Description

Overview of Thioester Functional Group Chemistry within Organic and Bioorganic Systems

The thioester functional group, characterized by the R-C(=O)-S-R' linkage, is a cornerstone of biochemistry. ucla.edu Thioesters are considered "high-energy" molecules, and the hydrolysis of the thioester bond is a highly exergonic process. wikipedia.org This property makes them central to metabolism, where they act as activated acyl group carriers. libretexts.org A prime example is acetyl-Coenzyme A (acetyl-CoA), a thioester that plays a pivotal role in the citric acid cycle and the biosynthesis of fatty acids, steroids, and other essential biomolecules. wikipedia.orgwikipedia.org In organic synthesis, the enhanced reactivity of thioesters compared to their oxygen-containing counterparts makes them valuable intermediates for forming new carbon-carbon bonds and as acylating agents. fiveable.me

Rationale for Research Focus on S-Methyl 4-methylpentanethioate

The specific focus on this compound stems from its representative structure and its utility in foundational chemical and biochemical studies.

This compound is classified as a fatty acyl thioester. foodb.cahmdb.ca Its structure consists of a pentanethioic acid backbone with a methyl group at the fourth carbon and an S-methyl group. ontosight.ai This branched-chain feature is of particular significance as branched-chain amino acids (BCAAs) and their corresponding acyl-CoA derivatives are crucial in various metabolic pathways. nih.govnih.gov The catabolism of BCAAs, such as leucine, leads to the formation of branched-chain acyl-CoA thioesters. nih.gov Understanding the chemistry of simpler branched-chain thioesters like this compound can provide insights into the behavior of these more complex biological molecules.

This compound serves as a model compound for investigating the fundamental properties and reactions of thioesters. Its relatively simple, yet branched, structure allows for detailed analysis without the complexities of larger biological molecules. Research on this compound can elucidate reaction mechanisms, such as hydrolysis and nucleophilic acyl substitution, which are central to the function of all thioesters. fiveable.me Furthermore, it has been identified as a flavoring agent and has been reported in fish oil, hop oil, and beer, indicating its presence in natural systems. thegoodscentscompany.comchemicalbook.com

Historical Context of Research on Analogous Thioester Structures

The study of thioesters has a rich history intertwined with the development of biochemistry. The discovery of Coenzyme A and its central role in metabolism, for which Fritz Lipmann, Konrad Bloch, and Feodor Lynen received Nobel Prizes, highlighted the critical importance of this class of compounds. wikipedia.org Research into simpler thioester analogs has been instrumental in understanding the fundamental principles of their reactivity. For instance, studies on the hydrolysis rates and mechanisms of various thioesters have provided a framework for comprehending their "high-energy" nature. The investigation of branched-chain structures, in particular, has been driven by the need to understand the metabolism of branched-chain amino acids and the pathological conditions that can arise from defects in these pathways. mdpi.com

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄OS | biosynth.comchemspider.comuni.lu |

| Molecular Weight | 146.25 g/mol | biosynth.com |

| CAS Number | 61122-71-2 | foodb.cathegoodscentscompany.com |

| Appearance | Pale yellow oil | orgsyn.org |

| Specific Gravity | 0.83200 to 0.83700 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.47200 to 1.47800 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 133.00 °F (56.11 °C) | thegoodscentscompany.com |

| Water Solubility | 0.69 g/L (Predicted) | foodb.ca |

| logP | 2.34 (Predicted) | foodb.ca |

Structure

3D Structure

Properties

IUPAC Name |

S-methyl 4-methylpentanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCKEOCKSBOIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210008 | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 20.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.837 | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61122-71-2 | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61122-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061122712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanethioic acid, 4-methyl-, S-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL 4-METHYLPENTANETHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011EVD3QYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl 4-methylpentanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent fundamental approaches to the synthesis of thioesters like S-methyl 4-methylpentanethioate. These methods involve the reaction of a carboxylic acid or its derivative with a thiol.

Acid-catalyzed thioesterification, a direct method for forming thioesters, involves the reaction of a carboxylic acid with a thiol in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-methylpentanoic acid with methanethiol (B179389). Dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to drive the reaction towards the product by removing water. wikipedia.org A newer, more sustainable approach utilizes the coupling reagent T3P in the greener solvent cyclopentanone. wikipedia.org

A specific protocol for the synthesis of S-thioesters from certain alcohols and thioacetic acid has been developed using tetrafluoroboric acid as a catalyst in a one-pot, solvent-less reaction. nih.gov This method has been shown to be effective for benzylic, allylic, ferrocenyl, and tertiary alcohols, proceeding through the formation of an intermediate acetate (B1210297) and thionoacetate before yielding the final S-thioester product. nih.gov

Base-mediated methods provide an alternative route to thioesters. One common strategy involves the reaction of a carboxylic acid with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This in-situ generation of the thiolate anion facilitates its reaction with the activated carboxylic acid.

Another approach is the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org For this compound, this would involve reacting 4-methylpentanoyl chloride with sodium thiomethoxide. Additionally, the alkylation of a thiocarboxylate salt, such as potassium thioacetate (B1230152), with an alkyl halide is a frequently used method for preparing thioacetate esters. wikipedia.org

A one-pot, two-stage base/acid-mediated reaction has been reported for the synthesis of 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters, demonstrating the utility of base-mediated condensations in the synthesis of sulfur-containing heterocycles. nih.govresearchgate.net

Various coupling reagents have been developed to facilitate the formation of thioesters from carboxylic acids and thiols under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the thiol. Commonly used coupling reagents include carbodiimides like DCC and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization in peptide synthesis. peptide.com

Other effective coupling reagents include phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. sigmaaldrich.com These reagents generate highly reactive activated esters, leading to efficient thioester formation. sigmaaldrich.com For instance, TFFH has been used as a coupling reagent for the synthesis of both esters and thioesters from their corresponding carboxylic acids. organic-chemistry.org

| Coupling Reagent Class | Examples | Byproduct Characteristics |

| Carbodiimides | DCC, DIC, EDC HCl | DCC byproduct is poorly soluble; DIC and EDC byproducts are more soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally provide fast and efficient coupling. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Form highly reactive active esters; can cause guanidinylation as a side reaction. peptide.comsigmaaldrich.com |

Novel Synthetic Routes to this compound and Related Thioesters

Recent research has focused on developing more efficient and environmentally friendly methods for thioester synthesis, including radical-mediated and transition metal-catalyzed approaches.

Radical-mediated reactions offer a powerful alternative for the synthesis of thioesters. One such method involves the photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur. organic-chemistry.org This approach, based on the generation of carbonyl thiyl radicals, is orthogonal to traditional nucleophilic substitution methods and has a broad substrate scope. organic-chemistry.org

Another strategy is the acyl thiol-ene reaction, where a thioacid radical adds to an alkene. rsc.org This reaction proceeds with anti-Markovnikov selectivity to form the more stable carbon-centered radical intermediate. rsc.org A visible-light-driven method for thioester synthesis has also been developed, which utilizes thiobenzoic acids as both one-electron reducing agents and reactants to generate sulfur radical species, eliminating the need for a photocatalyst. organic-chemistry.org

Transition metal catalysis has emerged as a versatile tool for the synthesis of thioesters. mdpi.comrsc.orgmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira cross-coupling reactions, have been widely employed in the formation of carbon-carbon bonds and can be adapted for carbon-sulfur bond formation. mdpi.com

Copper-catalyzed methods have also been developed. For example, a copper-catalyzed oxidative coupling of aroylhydrazides with disulfides provides an alternative route to thioesters. organic-chemistry.org Furthermore, a new protocol for preparing thioesters from the corresponding methyl esters was developed using iPrMgCl and odorless 1-dodecanethiol (B93513) (nC12H25SH) under mild conditions, where the in situ-generated C12H25SMgCl selectively reacts with the carbonyl group of esters. acs.org This method demonstrates excellent functional group tolerance and high yields. acs.org

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Cross-coupling (e.g., Suzuki, Stille) | Versatile for C-C and C-S bond formation. mdpi.com |

| Copper | Oxidative coupling, Reductive coupling | Enables thioesterification from various starting materials like aroylhydrazides and O-tBu S-alkyl thiocarbonates. organic-chemistry.org |

| Nickel | Reductive coupling | Used for the synthesis of thioesters from aryl triflates and O-tBu S-alkyl thiocarbonates. organic-chemistry.org |

Green Chemistry Approaches in Thioester Synthesis

The synthesis of thioesters, including this compound, has traditionally relied on methods that can be incongruent with the principles of green chemistry, often employing hazardous reagents and generating significant waste. However, recent research has focused on developing more environmentally benign alternatives. These approaches prioritize the use of safer solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce environmental impact. acs.orgnih.govrsc.orgrsc.org

One promising green technique is the direct synthesis of thioesters in aqueous media. rsc.orgtandfonline.com For instance, the reaction of tertiary thioamides with alkyl halides can be carried out in water with catalytic amounts of sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce thioesters in excellent yields. This method avoids the use of volatile and often toxic organic solvents. rsc.org Another approach involves the use of N,N'-diisopropylcarbodiimide (DIC) to mediate the condensation of carboxylic acids and thiols in water, offering a simple and efficient protocol for thioesterification in an environmentally friendly solvent. tandfonline.com

Solvent-free synthesis represents another significant advancement in green chemistry. rsc.orgrsc.org These reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can lead to higher yields, shorter reaction times, and a significant reduction in waste. mdpi.comresearchgate.net For example, the interaction of 4-amino-1-naphthol (B40241) with various isothiocyanates has been successfully carried out in the presence of natural acidic juices like lemon and orange juice, completely avoiding the use of organic solvents. orientjchem.org While not a direct synthesis of this compound, this demonstrates the potential of solvent-free, bio-based catalytic systems.

Photocatalysis using visible light is also emerging as a powerful green tool for thioester synthesis. organic-chemistry.org This method can utilize inexpensive and readily available photocatalysts to drive reactions under mild conditions. acs.orgnih.gov One such method involves the photocatalytic oxidative radical addition of thioic acid to an alkene, using thioxanthone as an organic photocatalyst, oxygen as a green oxidant, and ethyl acetate as a relatively benign solvent, with water as the only byproduct. acs.orgnih.gov

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of this compound:

| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a solvent, reducing the need for volatile organic compounds (VOCs). | Reaction of 4-methylpentanoic acid or its derivative with a methyl thiol source in water, potentially using a phase-transfer catalyst. | rsc.orgtandfonline.com |

| Solvent-Free Synthesis | Eliminates the need for a solvent, reducing waste and simplifying purification. Often accelerated by microwave irradiation. | Direct condensation of 4-methylpentanoic acid and methanethiol under solvent-free conditions, possibly with a solid acid catalyst. | rsc.orgresearchgate.net |

| Photocatalysis | Utilizes visible light as a sustainable energy source and often employs mild reaction conditions. | Photocatalytic coupling of a 4-methylpentanoic acid derivative with a methyl thiol source. | acs.orgnih.govorganic-chemistry.org |

| Use of Bio-based Solvents/Catalysts | Employs renewable and often biodegradable solvents and catalysts. | Synthesis using a bio-based solvent like cyclopentyl methyl ether (CPME) or a bio-derived catalyst. | rsc.org |

Chemoenzymatic and Biocatalytic Synthesis of Chiral Thioester Precursors

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly routes to chiral molecules, which are crucial precursors for specialty chemicals. These approaches leverage the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds that are challenging to synthesize using traditional chemical methods. researchgate.net

Enzyme-Catalyzed Formation of Thioester Bonds

The direct formation of thioester bonds using enzymes, particularly lipases, is a well-established and green synthetic strategy. researchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can be used in non-aqueous or low-water environments to drive the reverse reaction: esterification or transesterification. libretexts.orgmdpi.com For the synthesis of this compound, a lipase (B570770) could catalyze the direct condensation of 4-methylpentanoic acid with methanethiol or a derivative. researchgate.net

Lipases such as those from Candida antarctica (lipase B, often immobilized as Novozym 435), Thermomyces lanuginosus (Lipozyme TL IM), and Rhizomucor miehei (Lipozyme RM IM) are commonly used for thioester synthesis. mdpi.comnih.gov These enzymatic reactions are typically performed under mild conditions, often solvent-free, which aligns with the principles of green chemistry. nih.govmdpi.com The choice of enzyme can significantly impact the reaction's efficiency and yield. For instance, in the synthesis of mono- and di-thioesters from α,ω-alkanedithiols and palmitic acid, Lipozyme RM IM was found to be more effective than Novozym 435 or Lipozyme TL IM. nih.gov

The enzymatic synthesis of thioesters can also be achieved through transesterification, where a vinyl or methyl ester of the carboxylic acid reacts with a thiol. mdpi.com Continuous-flow microreactors with immobilized lipases have been shown to be highly efficient for this purpose, allowing for reduced reaction times and simplified product purification. mdpi.com For example, the lipase-catalyzed transesterification of thiols with vinyl esters in a microreactor has achieved high conversions in as little as 30 minutes. mdpi.com

The following table presents representative data on the lipase-catalyzed synthesis of thioesters, illustrating the influence of different enzymes and reaction conditions.

| Enzyme | Substrates | Reaction Type | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Lipozyme RM IM | Palmitic acid and α,ω-alkanedithiols | Thioesterification | Solvent-free, in vacuo | 80-90% yield of mono-thioester | nih.gov |

| Lipase TL IM | Thiols and vinyl esters | Transesterification | Continuous-flow microreactor, 50°C, 30 min | Up to 96% conversion | mdpi.com |

| Novozym 435 | 2-methylhexanoic acid and 2-ethylhexanol | Esterification | Solvent-free, 70-80°C | Up to 99% conversion | mdpi.com |

| Novozym 435 | Formic acid and octanol | Esterification | 1,2-dichloroethane, 40°C | 96.51% conversion | researchgate.netmdpi.com |

Stereoselective Synthesis of Branched-Chain Precursors

The 4-methylpentanoyl moiety of this compound is chiral if a hydrogen on the main chain is substituted. The synthesis of enantiomerically pure branched-chain precursors is a key application of biocatalysis. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the desired chiral carboxylic acid. acs.orgrsc.orgnih.gov

A biocatalytic approach to a chiral precursor of 4-methylpentanoic acid could involve the enzymatic reduction of 4-methyl-2-pentanone. Depending on the enzyme and its stereopreference (either following Prelog's rule or being anti-Prelog), either the (R)- or (S)-enantiomer of 4-methyl-2-pentanol (B46003) can be produced with high enantiomeric excess (ee). acs.orgnih.govcapes.gov.br For example, a carbonyl reductase from Candida magnoliae has been shown to catalyze the anti-Prelog reduction of various ketones to their corresponding alcohols with excellent optical purity. acs.orgnih.govcapes.gov.br This alcohol can then be chemically converted to the corresponding chiral 4-methylpentanoic acid.

Another strategy involves the use of ene-reductases, which can catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.gov While not directly applicable to a saturated precursor like 4-methylpentanoic acid, this highlights the versatility of enzymatic reductions in creating chiral centers.

The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offers an efficient route to complex molecules. manchester.ac.uk For instance, a carboxylic acid reductase (CAR) could be coupled with other enzymes to produce functionalized branched-chain fatty acids. manchester.ac.uknih.gov

The following table outlines enzymatic approaches for the synthesis of chiral precursors relevant to branched-chain acids like 4-methylpentanoic acid.

| Enzyme Class | Reaction Type | Substrate Type | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity (>99% ee often achievable) | acs.orgrsc.orgnih.gov |

| Lipases | Kinetic resolution | Racemic esters or alcohols | Enantiomerically enriched ester and alcohol | Wide availability and substrate scope | nih.gov |

| Ene-reductases | Asymmetric reduction | α,β-Unsaturated carbonyls | Chiral saturated carbonyls | Creates a chiral center via C=C bond reduction | nih.gov |

| P450 Monooxygenases | Regioselective hydroxylation | Fatty acids | Hydroxy fatty acids | Direct C-H activation to introduce functionality | nih.gov |

Fundamental Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions of the Thioester Moiety

The carbonyl carbon of a thioester is highly electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of S-Methyl 4-methylpentanethioate, the leaving group is the methanethiolate (B1210775) anion (CH₃S⁻). Thioesters are generally more reactive towards nucleophilic attack than their oxygen-ester counterparts. libretexts.org

Thioester hydrolysis is the cleavage of the thioester bond by water to yield a carboxylic acid and a thiol. wikipedia.org This reaction is thermodynamically favorable and can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of methanethiol (B179389) (CH₃SH) regenerates the acid catalyst and produces 4-methylpentanoic acid. pearson.com All steps in the acid-catalyzed mechanism are generally reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methanethiolate anion (CH₃S⁻) as the leaving group. The final step is an irreversible acid-base reaction where the newly formed 4-methylpentanoic acid is deprotonated by the base to form the corresponding carboxylate salt, driving the reaction to completion. chemistrysteps.com Base-mediated hydrolysis of thioesters is generally much faster than pH-independent or acid-mediated hydrolysis. nih.govresearchgate.net

| Condition | Rate Constant | Reference |

|---|---|---|

| Acid-Mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ | nih.govresearchgate.net |

| Base-Mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹ s⁻¹ | nih.govresearchgate.net |

| pH-Independent (kₒ) | 3.6 x 10⁻⁸ s⁻¹ | nih.govresearchgate.net |

Transesterification with Alcohols: this compound can react with an alcohol (R'-OH) to form a new ester (4-methylpentanoate ester) and methanethiol. This reaction, known as transesterification, can be catalyzed by either a strong acid or a strong base. youtube.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, an alkoxide (R'O⁻) is the nucleophile. youtube.com The reaction is an equilibrium process, which can be driven towards the desired product by using a large excess of the reactant alcohol. masterorganicchemistry.comyoutube.com

Transthioesterification with Thiols: The exchange of the thiol portion of a thioester with another thiol is termed transthioesterification. This compound can react with a different thiol (R'-SH) or its conjugate base, the thiolate anion (R'-S⁻), to form a new thioester (S-R' 4-methylpentanethioate) and methanethiol. This reaction is generally reversible and can occur under mild conditions. nih.gov Thiol-thioester exchange reactions can be significantly faster than hydrolysis, especially under neutral or slightly acidic conditions. nih.govharvard.edu For the model compound S-methyl thioacetate, the rate of thiol-thioester exchange with 2-sulfonatoethanethiolate at pH 7 is several orders of magnitude greater than the rate of hydrolysis. nih.gov

Reactivity of the Alkyl Chain and Alpha-Carbon

The hydrogens on the carbon atom adjacent to the thioester carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong base to form a nucleophilic intermediate called an enolate. masterorganicchemistry.com Thioester enolates are stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

The pKa of the α-protons of thioesters is generally higher (less acidic) than that of ketones but comparable to that of esters, estimated to be around 25. masterorganicchemistry.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically required to completely convert the thioester into its enolate form. organicchemistrydata.org

Once formed, the enolate of this compound is a potent carbon nucleophile. It can react with various electrophiles, most notably in alkylation reactions with primary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism. pressbooks.publibretexts.org This reaction forms a new carbon-carbon bond at the α-position, allowing for the elaboration of the alkyl chain. pressbooks.pub

The alkyl chain of this compound, specifically the 4-methylpentanoyl portion, is a saturated, branched alkane structure. ontosight.aincert.nic.in Such aliphatic chains are generally inert towards the common electrophilic substitution reactions that are characteristic of aromatic systems. byjus.com Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation are not viable on this saturated alkyl chain under standard conditions. masterorganicchemistry.comlibretexts.org Any substitution reactions on the alkyl chain, such as halogenation, would typically proceed under harsh conditions (e.g., UV light) via a free-radical mechanism rather than an electrophilic substitution mechanism. libretexts.org

Oxidation and Reduction Chemistry of the Sulfur Atom and Carbonyl Group

Oxidation: The sulfur atom in this compound is susceptible to oxidation. Similar to thioethers, the thioester can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. rsc.orgresearchgate.net Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can be used. researchgate.net Controlling the stoichiometry of the oxidant can allow for selective oxidation to the sulfoxide. organic-chemistry.org For instance, many protocols have been developed for the selective oxidation of sulfides to sulfoxides without overoxidation to the sulfone. organic-chemistry.org

Reduction: The thioester functional group can be reduced to different products depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: A notable reaction of thioesters is their reduction to aldehydes. The Fukuyama reduction, which uses a palladium catalyst and a silane (B1218182) reducing agent like triethylsilane, is a mild and chemoselective method for this transformation. wikipedia.orgthieme-connect.comorganic-chemistry.org This method is valued for its high functional group tolerance. thieme-connect.com

Reduction to Alcohols: Stronger reducing agents will reduce the thioester all the way to the corresponding primary alcohol and thiol. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation. More recently, methods using sodium borohydride (B1222165) have been developed for the selective reduction of thioesters to alcohols in the presence of other functional groups like esters and nitriles. tandfonline.comtandfonline.com Catalytic hydrogenation using specific ruthenium complexes can also achieve the full reduction of thioesters to alcohols and thiols. acs.orgnih.gov

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Oxidation (Sulfur) | H₂O₂, mCPBA | Sulfoxide, Sulfone | researchgate.netorganic-chemistry.org |

| Reduction to Aldehyde | Pd/C, Et₃SiH (Fukuyama Reduction) | 4-Methylpentanal + Methanethiol | wikipedia.orgthieme-connect.com |

| Reduction to Alcohol/Thiol | LiAlH₄ or NaBH₄ or H₂/Ru-catalyst | 4-Methyl-1-pentanol (B72827) + Methanethiol | tandfonline.comacs.orgnih.gov |

Sulfoxide and Sulfone Formation from Thioesters

The sulfur atom in this compound, as in other thioesters and sulfides, can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This reactivity is centered on the sulfur atom, which can exist in higher oxidation states. The oxidation process is sequential, with the sulfoxide being the intermediate product on the pathway to the sulfone.

The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic chemistry. acsgcipr.org The most common methods involve the use of oxidizing agents like hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or other oxidants. researchgate.netlibretexts.org Careful control over reaction conditions, particularly the stoichiometry of the oxidant, is crucial for selectively obtaining the sulfoxide without over-oxidation to the sulfone. acsgcipr.org For instance, using one equivalent of the oxidizing agent at moderate temperatures often favors the formation of the sulfoxide, S-Methyl 4-methylpentane-sulfinylmethane.

Further oxidation of the sulfoxide yields the corresponding sulfone, S-Methyl 4-methylpentane-sulfonylmethane. This step typically requires stronger oxidizing conditions or an excess of the oxidizing agent. libretexts.org Various catalytic systems have been developed to improve the efficiency and selectivity of these oxidations. For example, titanium-containing zeolites have been used as catalysts with hydrogen peroxide, where the product selectivity between sulfoxide and sulfone can be influenced by the structure of the substrate. rsc.org Other catalytic methods employ reagents like Selectfluor in water, which can provide sulfoxides or sulfones in high yields at room temperature. organic-chemistry.org

The general mechanism for the oxidation of a sulfide (B99878) to a sulfoxide and then to a sulfone is depicted below:

Step 1 (Sulfoxide Formation): The nucleophilic sulfur atom of the thioester attacks the electrophilic oxygen of the oxidant (e.g., H₂O₂ or a peroxyacid).

Step 2 (Sulfone Formation): The sulfur atom of the sulfoxide, which is less nucleophilic than the starting thioester, is attacked by a second molecule of the oxidant to form the sulfone.

Table 1: Reagents for Oxidation of Thioesters

| scienceOxidizing Agent | thermostatTypical Conditions | bubble_chartPrimary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1 equivalent, room temperature | Sulfoxide | libretexts.org |

| Peroxyacids (e.g., m-CPBA) | >2 equivalents, or with catalyst | Sulfone | libretexts.org |

| Hydrogen Peroxide / Tantalum Carbide (TaC) | Catalytic | Sulfoxide (High Yield) | organic-chemistry.org |

| Hydrogen Peroxide / Niobium Carbide (NbC) | Catalytic | Sulfone (High Yield) | organic-chemistry.org |

| Selectfluor / H₂O | Room temperature | Sulfoxide or Sulfone (controlled) | organic-chemistry.org |

Reduction to Thiols and Alcohols

Thioesters like this compound can be reduced to yield the corresponding alcohol and thiol. In this case, reduction would break the thioester bond (C-S), leading to the formation of 4-methyl-1-pentanol and methanethiol.

Historically, this transformation relied on stoichiometric amounts of strong reducing agents, such as metal hydrides. nih.govacs.org While effective, these methods often generate significant chemical waste and can suffer from a lack of selectivity, potentially over-reducing other functional groups within the molecule. nih.gov

More recently, catalytic hydrogenation has emerged as a greener and more selective alternative. acs.org An unprecedented catalytic hydrogenation of thioesters to form thiols and alcohols efficiently has been developed using a well-defined ruthenium acridine (B1665455) pincer complex as the catalyst. nih.govnih.gov This reaction proceeds without additives and demonstrates excellent functional group tolerance, leaving amides, esters, and carboxylic acids intact. acs.org The process is notable because typical hydrogenation catalysts are often poisoned (deactivated) by the thiol products, but this ruthenium-based system is not. nih.govacs.org The reaction involves a four-electron reduction of the thioester group. nih.gov

The general scheme for the catalytic hydrogenation is as follows: this compound + H₂ (gas) --(Ru-catalyst)--> 4-methyl-1-pentanol + Methanethiol

Table 2: Catalytic System for Thioester Reduction

| Catalyst System | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|

| Ruthenium Acridine Pincer Complex | Various aliphatic and aromatic thioesters | High selectivity, no additives needed, tolerant to thiols and other functional groups (amides, esters), waste-free (produces only H₂). | nih.govacs.orgnih.gov |

| Stoichiometric Hydride Reagents (e.g., LiAlH₄) | General thioesters | Effective reduction. | nih.govacs.org |

Mechanistic Studies of Thermal and Photochemical Transformations

The stability and reactivity of this compound under energy input, such as heat or light, are governed by the strength of its constituent bonds and the electronic pathways available for transformation.

Mechanistic Studies of Thermal Transformations

The thermal decomposition of thioesters has been investigated, with studies indicating that these reactions often proceed through free-radical mechanisms. For example, the pyrolysis of benzyl thiobenzoate, conducted at temperatures above 220°C, shows the formation of products derived from radical intermediates. cdnsciencepub.com The decomposition involves the homolytic cleavage of the C-S and C-C bonds. cdnsciencepub.com

Applying this model to this compound, thermal decomposition would likely initiate via cleavage of the acyl-sulfur bond (R-C(O)-S-CH₃) or the sulfur-methyl bond (R-C(O)S-CH₃). The resulting radicals can then undergo various reactions such as dimerization, hydrogen abstraction, or decarbonylation (loss of CO). cdnsciencepub.com The exact product distribution can be influenced by the reaction conditions, such as the temperature and the presence or absence of oxygen. cdnsciencepub.com For instance, in the presence of molecular oxygen, oxidation of radical intermediates can lead to the formation of carboxylic acids. cdnsciencepub.com

Table 3: Potential Products from Thermal Decomposition of Thioesters via Radical Pathways

| Intermediate Radical | Subsequent Reaction | Potential Product Class | Reference |

|---|---|---|---|

| Acyl Radical (R-C•=O) | Decarbonylation | Alkyl Radicals + Carbon Monoxide | cdnsciencepub.com |

| Alkyl Radical (R•) | Dimerization | Alkanes (e.g., R-R) | cdnsciencepub.com |

| Alkyl Radical (R•) | Hydrogen Abstraction | Alkanes (e.g., R-H) | cdnsciencepub.com |

| Thiyl Radical (•SCH₃) | Dimerization | Disulfides (e.g., CH₃-S-S-CH₃) | libretexts.org |

Mechanistic Studies of Photochemical Transformations

The study of photochemical reactions involving thioesters provides insight into their behavior upon irradiation with light. nih.gov Many photochemical syntheses of thioesters proceed via radical intermediates, suggesting that photochemical decomposition would follow similar pathways. acs.orgnih.gov

For example, a thiol-free protocol for synthesizing thioesters involves the direct excitation of a sulfur-containing compound by light, which then activates an aryl halide via single-electron transfer to generate a radical. nih.gov This highlights a key mechanistic pathway for thioesters under photochemical conditions: the formation of radical species upon absorption of light.

In the context of this compound, irradiation with a suitable wavelength of light could lead to the homolytic cleavage of the C-S bond, similar to the initial step in thermal decomposition. The resulting acyl and thiyl radicals would then undergo further reactions. The specific transformations would depend on the solvent, the presence of other reactive species, and the wavelength of light used. Such mechanistic understanding is crucial for predicting the stability of the compound in environments exposed to sunlight and for designing potential synthetic applications driven by light. nih.gov

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For S-Methyl 4-methylpentanethioate, these techniques provide characteristic signals corresponding to the vibrations of its constituent bonds.

Analysis of structurally similar thioesters, such as S-methyl thioacetate (B1230152), provides a strong basis for assigning the vibrational modes of this compound. nih.gov The thioester group (C-S-C=O) gives rise to several key bands. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to appear in a region similar to that of ketones. nih.gov Unlike esters, the C-S stretching vibration in thioesters does not exhibit significant double-bond character. nih.gov

The aliphatic portions of the molecule, the S-methyl group and the 4-methylpentanoyl group, also produce characteristic vibrations. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are typically observed in the 2850-3000 cm⁻¹ region. msu.edu Additional bending and rocking vibrations for these groups occur in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the molecule. msu.edu

Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov While the C=O stretch is strong in both, C-S and S-S bonds often produce more intense signals in Raman spectra, making it particularly useful for analyzing sulfur-containing compounds. nih.gov The combination of both IR and Raman provides a more complete picture of the molecule's vibrational framework.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | IR, Raman |

| Carbonyl (C=O) | Stretching | ~1680 - 1715 | IR (Strong), Raman |

| Thioester (C-S) | Stretching | 600 - 800 | IR (Weak/Medium), Raman |

| Alkyl C-H | Bending | 1350 - 1470 | IR, Raman |

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures like food aromas or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Retention Index Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. mdpi.com In this method, the compound is volatilized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

The Human Metabolome Database (HMDB) provides a predicted GC-MS spectrum for this compound, which can be used as a reference for its identification. hmdb.cahmdb.ca The analysis of volatile sulfur compounds (VSCs) often employs headspace solid-phase microextraction (HS-SPME) as a sample preparation step to concentrate the analytes before GC-MS analysis. mdpi.comnih.gov

| Parameter | Description | Relevance for this compound |

|---|---|---|

| GC Column | Typically a non-polar or semi-polar column (e.g., DB-5, HP-5MS) is used for volatile analysis. nist.gov | Separation from other volatile components in a sample. |

| Retention Index (RI) | A standardized measure of retention that aids in compound identification. nist.gov | Assists in the tentative identification by comparing experimental values to database entries. |

| Mass Spectrum | A pattern of mass-to-charge ratios of fragments from the ionized molecule. | Provides structural information and a unique fingerprint for confirmation. A predicted spectrum is available. hmdb.ca |

| Sample Preparation | Techniques like HS-SPME are used to extract and concentrate the volatile compound from its matrix. mdpi.com | Crucial for detecting trace amounts in complex samples. |

High-Performance Liquid Chromatography (HPLC) Method Development for Thioester Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. While less common for highly volatile compounds like this compound, HPLC methods can be developed for the analysis of thioesters in general. nih.gov

A significant challenge in HPLC analysis of simple thioesters is the lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net To overcome this, pre-column derivatization can be employed. This involves reacting the thioester or its hydrolysis product (a thiol) with a reagent that attaches a UV-active or fluorescent tag to the molecule, thereby enhancing detection sensitivity. researchgate.netnih.gov

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating a wide range of organic molecules, including thioesters and their derivatives. researchgate.netnih.gov The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from other sample components. researchgate.net

Advanced hyphenated techniques (e.g., GC-GC-MS, LC-MS/MS) for complex mixture analysis.

For the analysis of trace amounts of this compound in highly complex matrices, advanced hyphenated techniques are often necessary.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. acs.org This technique employs two different GC columns in series, providing a much higher resolution of individual components in a complex volatile profile. acs.org GCxGC-MS is particularly advantageous for the analysis of food and beverage aromas, where hundreds of volatile compounds can be present. nih.gov It has been successfully used to characterize volatile sulfur compounds in various food products. nih.govacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in liquid samples. nih.gov For thioesters, LC-MS/MS can provide absolute quantification even at very low concentrations. nih.gov The technique involves separating the analytes by HPLC, followed by ionization and two stages of mass analysis. The first stage selects the parent ion of the target compound, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for analyzing thioesters in complex biological samples. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For S-Methyl 4-methylpentanethioate, DFT calculations could be employed to determine its optimal three-dimensional structure, bond lengths, and bond angles in the ground state.

Such calculations would also yield crucial information about the molecule's electronic properties. For instance, the distribution of electron density can reveal the partial charges on each atom, indicating the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the thioester group is expected to be electrophilic, a feature that DFT can quantify. Additionally, DFT provides access to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity and kinetic stability. nih.gov

A hypothetical DFT study on this compound would likely involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform geometry optimization and frequency calculations. whiterose.ac.uk The results would confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. whiterose.ac.uk

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. nih.govosti.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate energetic information for molecules like this compound. nih.gov

High-accuracy ab initio calculations could be used to determine a precise heat of formation for this compound. nih.gov This thermodynamic quantity is essential for understanding the stability of the compound and its potential energy release in chemical reactions. Furthermore, these methods are valuable for studying reaction energies and activation barriers with a high degree of confidence. rsc.org While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining benchmark energetic data.

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain of this compound allows it to adopt various spatial arrangements, or conformations.

Conformational analysis aims to identify the different stable conformers of a molecule and to determine their relative energies. For this compound, rotations around the single bonds in the 4-methylpentyl group and the C-S bond would lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. Understanding the conformational preferences is important as they can influence the molecule's physical properties and its interaction with biological receptors, which is particularly relevant for flavor compounds. nih.gov

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time. hilarispublisher.comhilarispublisher.comacs.org By simulating the movement of atoms based on a force field, MD can explore the conformational landscape and the interactions of the molecule with its environment, such as in a solvent or interacting with other molecules. nih.gov For a flavor compound, MD simulations can offer insights into its diffusion and partitioning behavior in different media. mdpi.com

Reaction Pathway and Transition State Analysis of Thioester Transformations

Thioesters are known to undergo various chemical transformations, with hydrolysis being a key reaction. nih.govusu.educhemrxiv.org Computational chemistry can be used to elucidate the detailed mechanisms of these reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, a computational study of its hydrolysis would likely investigate the nucleophilic attack of a water molecule on the carbonyl carbon. The calculations would determine whether the reaction proceeds through a concerted or a stepwise mechanism and would characterize the structure and energy of the transition state. Such studies have been performed for other thioesters and are crucial for understanding their reactivity and stability under different conditions. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also capable of predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT and other quantum chemical methods can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. chemaxon.com These predictions are based on calculating the magnetic shielding of each nucleus. Comparing the predicted spectrum with the experimental one can help in assigning the signals to the correct atoms in the molecule. For sulfur-containing compounds, ³³S NMR parameters can also be calculated, although these are often challenging to measure experimentally due to the quadrupolar nature of the ³³S nucleus. rsc.orgmdpi.comnorthwestern.eduhuji.ac.il

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations not only confirm that a structure is a true minimum but also provide the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. wfu.edulibretexts.orgmsu.edu For this compound, the most prominent feature in its predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the thioester group. optica.orglibretexts.org The calculated spectrum can be a valuable tool for interpreting experimental IR data.

Natural Occurrence and Biochemical Pathway Elucidation

Occurrence in Biological Matrices and Natural Products

Identification in Microbial Fermentation Products

This thioester is a known constituent of various products arising from microbial fermentation. Its presence has been noted in alcoholic beverages such as beer and wine, where it contributes to the complex sensory profile. mdpi.comucdavis.edunih.gov For instance, it is recognized as one of the numerous volatile compounds in aroma hops used in brewing. researchgate.net The compound has also been detected in certain types of cheese, where the metabolic activities of microorganisms during ripening lead to the formation of a diverse array of flavor compounds. thegoodscentscompany.com Furthermore, S-Methyl 4-methylpentanethioate has been identified in Chinese Baijiu, a traditional distilled liquor, indicating its formation during the fermentation of grains. nih.gov

The table below summarizes the microbial fermentation products where this compound or its close structural relatives have been identified.

| Fermentation Product | Specific Context | Reference |

| Beer | Identified as a volatile thiol contributing to the aroma. | mdpi.com |

| Wine | Found as a potent contributor to the aroma profile. | ucdavis.edunih.gov |

| Cheese | Contributes to the complex flavor profile developed during ripening. | thegoodscentscompany.com |

| Chinese Baijiu | Identified as a contributor to the fruity aroma. | nih.gov |

Presence in Plant Extracts and Volatile Profiles

In the plant kingdom, this compound and related volatile sulfur compounds are found in the essential oils and volatile fractions of certain species. Notably, it is a component of the volatile oil of hops (Humulus lupulus), a key ingredient in brewing that imparts distinct aroma and flavor characteristics to beer. nih.govmmsl.cz The complex mixture of volatile compounds in hops includes a variety of terpenes, esters, and sulfur-containing molecules. academicjournals.orgairitilibrary.com

While direct identification in a wide array of plant extracts is a subject of ongoing research, related volatile thiols are known to be important aroma components in tropical fruits. nih.gov For example, 4-mercapto-4-methylpentan-2-one, a structurally similar compound, plays a significant role in the aroma of Haden mangoes. nih.gov

The following table lists plant species where this compound or related volatile sulfur compounds have been reported.

| Plant Species | Common Name | Part of Plant | Reference |

| Humulus lupulus | Hops | Cones (lupulin glands) | nih.govmmsl.cz |

| Mangifera indica 'Haden' | Haden Mango | Fruit | nih.gov |

Biosynthetic Pathways and Precursor Incorporation Studies

The formation of this compound in biological systems is a multi-step process involving the degradation of amino acids and subsequent enzymatic reactions.

Investigation of Isoleucine Degradation Pathways Leading to this compound

The carbon skeleton of this compound is derived from the catabolism of the branched-chain amino acid isoleucine. nih.gov This metabolic pathway involves a series of enzymatic reactions that break down isoleucine into smaller molecules. The initial steps involve the transamination of isoleucine to α-keto-β-methylvalerate, followed by oxidative decarboxylation to form 2-methylbutanoyl-CoA. ontosight.aiqiagen.comnumberanalytics.com This acyl-CoA intermediate is a key precursor in the biosynthetic route. Further enzymatic steps can then lead to the formation of the 4-methylpentanoyl skeleton. While the complete pathway to this compound is not fully elucidated in all organisms, the degradation of isoleucine provides the necessary branched-chain acyl-CoA precursor. researchgate.net

Enzymatic Machinery Involved in Thioester Formation in Microorganisms and Plants

The final step in the biosynthesis of this compound is the formation of the thioester bond. This is generally believed to occur through the reaction of an activated acyl donor, such as 4-methylpentanoyl-CoA, with a methylthiol donor. In a typical biochemical thioesterification, a carboxylate is first activated, often to an acyl-phosphate, which then reacts with a thiol. libretexts.org

In microorganisms, the enzymatic machinery for thioester formation is diverse. Thioesterases are enzymes that hydrolyze thioester bonds, but in some cases, the reverse reaction or a transferase activity could be involved in synthesis. nih.gov The formation of thioesters from acyl-CoA precursors is a common step in the biosynthesis of various metabolites. wikipedia.org The specific enzymes responsible for the methylation of the thiol group to form the S-methyl ester are likely methyltransferases. wikipedia.orgmdpi.comnumberanalytics.com These enzymes utilize a methyl donor, commonly S-adenosylmethionine (SAM), to transfer a methyl group to a substrate. nih.gov

In plants, acyl-ACP thioesterases are key enzymes that determine the chain length of fatty acids. nih.gov While their primary role is hydrolysis, the substrate specificity of these enzymes is a critical factor in determining the available acyl pool for further reactions. nih.govresearchgate.net The formation of the S-methyl thioester would likely involve a subsequent methylation step catalyzed by a methyltransferase.

In Vitro Enzymatic Interactions and Substrate Specificity

Understanding the enzymatic interactions and substrate specificity is crucial for elucidating the precise mechanisms of this compound biosynthesis.

In vitro studies of microbial thioesterases have revealed their potential to act on a variety of acyl-CoA substrates. nih.gov Functional screening of bacterial thioesterases has shown that some enzymes exhibit promiscuous activity, while others have greater specificity for certain acyl-CoAs. mit.edu The characterization of these enzymes is essential for understanding and potentially manipulating the production of specific flavor compounds. springernature.com

In the context of plants, the substrate specificity of acyl-ACP thioesterases has been investigated. nih.gov These studies help to define the range of fatty acids that can be produced and subsequently modified. The specificity of these enzymes can be influenced by factors such as the structure of the acyl carrier protein (ACP).

The table below outlines the key enzyme families and their general roles in the proposed biosynthetic pathway of this compound.

| Enzyme Family | General Function | Relevance to Biosynthesis |

| Branched-Chain Amino Acid Transaminase | Catalyzes the initial transamination of isoleucine. | Initiates the degradation pathway of the precursor amino acid. |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Converts the α-keto acid to its corresponding acyl-CoA. | Forms the key acyl-CoA intermediate. |

| Thioesterase/Acyltransferase | Hydrolyzes or transfers acyl groups from CoA. | Potentially involved in the formation of the thioester bond. |

| Methyltransferase | Transfers a methyl group to a substrate. | Catalyzes the final S-methylation step. |

Degradation and Environmental Chemistry

Biotic Degradation by Microbial Consortia

Fate and Persistence in Environmental Matrices

The environmental persistence of S-Methyl 4-methylpentanethioate—its longevity in soil, water, and air—is a key determinant of its potential environmental concentration and impact. Thioesters, the chemical class to which this compound belongs, are known to undergo various transformations in the environment. wikipedia.orgontosight.aigonzaga.edu

While specific studies on this compound are limited, the general behavior of thioesters suggests a susceptibility to hydrolysis, a chemical reaction with water that would break the ester bond. gonzaga.edu The rate of this hydrolysis would be influenced by factors such as pH and temperature. Furthermore, the presence of microorganisms in soil and water is expected to play a significant role in its degradation. nih.gov

Interactive Table: Factors Influencing the Environmental Persistence of Thioesters.

| Environmental Matrix | Key Degradation Pathways | Influencing Factors |

| Soil | Biodegradation, Hydrolysis | Microbial population, pH, temperature, moisture content |

| Water | Hydrolysis, Biodegradation | pH, temperature, microbial population, sunlight (photolysis) |

| Air | Photolysis | Atmospheric radicals, sunlight intensity |

Degradation Product Identification and Characterization

The breakdown of this compound is expected to yield smaller, simpler molecules. The primary degradation pathway for thioesters is hydrolysis, which would cleave the molecule into a thiol and a carboxylic acid. gonzaga.edu In the case of this compound, this would result in the formation of methanethiol (B179389) and 4-methylpentanoic acid.

Further microbial degradation of these initial products is anticipated. Methanethiol is a volatile sulfur compound that can be metabolized by various microorganisms. 4-Methylpentanoic acid, a branched-chain fatty acid, is also expected to be readily biodegradable. nih.gov

Interactive Table: Potential Degradation Products of this compound.

| Degradation Process | Initial Products | Potential Further Breakdown Products |

| Hydrolysis | Methanethiol, 4-Methylpentanoic acid | Carbon dioxide, water, sulfate |

| Biodegradation | Methanethiol, 4-Methylpentanoic acid | Various metabolic intermediates |

It is important to note that the specific degradation pathways and the resulting products can be influenced by the specific environmental conditions and the microbial communities present. nih.gov

Advanced Applications in Chemical Sciences and Industrial Processes Excluding Pharmaceutical Drug Development

Role as a Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, thioesters like S-Methyl 4-methylpentanethioate are recognized as important synthetic intermediates. nih.gov They are more reactive than their oxygen-containing ester counterparts, rendering them effective acyl transfer agents in a variety of chemical transformations. youtube.comlibretexts.org This heightened reactivity stems from the weaker overlap between the carbonyl group's pi orbitals and the larger 3p orbitals of the sulfur atom, which makes the carbonyl carbon more electrophilic. researchgate.net

Thioesters are well-established precursors for the synthesis of other carbonyl-containing compounds, such as ketones and aldehydes. acs.org this compound can serve as a source of the 4-methylpentanoyl group in these transformations. A notable example of such a reaction is the Fukuyama coupling, where a thioester reacts with an organozinc halide in the presence of a palladium catalyst to yield a ketone. wikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Another key application is in the synthesis of aldehydes. The reduction of thioesters to aldehydes is a common transformation in organic synthesis. This provides a two-step method to convert a carboxylic acid into an aldehyde, via the thioester intermediate. acs.org

The general reactivity of thioesters allows for their conversion into various other functional groups, as summarized in the table below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Thioester (e.g., this compound) | Organozinc Halide, Pd catalyst | Ketone | Fukuyama Coupling |

| Thioester | Reducing Agent (e.g., LiAlH(O-t-Bu)3) | Aldehyde | Reduction |

| Thioester | Amine | Amide | Aminolysis |

| Thioester | Alcohol/Alkoxide | Ester | Alcoholysis |

This table illustrates the versatility of thioesters as intermediates for creating a range of carbonyl compounds.

The unique reactivity of thioesters makes them valuable building blocks in the total synthesis of complex natural products. researchgate.netnih.gov Thioester reductase domains in biosynthetic pathways naturally produce aldehydes or alcohols, which are key intermediates in the formation of various bioactive compounds. nih.govrsc.org Synthetic chemists have adopted similar strategies, using thioesters to construct intricate molecular architectures.

While specific examples detailing the use of this compound in a published total synthesis are not prominent, its potential as a C7 building block is clear. It can be used to introduce the 4-methylpentanoyl substructure, which may be a component of larger, more complex target molecules. The principles of native chemical ligation, a powerful technique for synthesizing proteins and large peptides, are founded on the reaction between a C-terminal thioester and an N-terminal cysteine residue, highlighting the importance of thioesters in constructing large biomolecules. wikipedia.org

Applications in Polymer Chemistry and Material Science

The field of polymer and material science has found significant utility for the thioester functionality. rsc.orgwarwick.ac.uk Thioester-containing polymers are explored for applications ranging from responsive or "smart" polymers to bioconjugates and degradable materials. warwick.ac.ukresearchgate.net

Polymers can be designed with thioester groups in several ways:

Polymerization of thioester-containing monomers: Monomers functionalized with a thioester group can be polymerized to create polymers with this functionality along the backbone. warwick.ac.uk

Thioesters as end groups: Thioesters can be incorporated at the chain ends by using thioester-functionalized initiators or chain transfer agents in polymerization reactions like Reversible Addition-Fragmentation chain Transfer (RAFT). warwick.ac.uk

Post-polymerization modification: Polymers can be modified after synthesis to introduce thioester groups, which can then be used for further functionalization, such as ligation with peptides. rsc.org

A key advantage of incorporating thioesters into polymer backbones is the potential for creating degradable materials. The thioester linkage can be cleaved by thiols under specific conditions, such as changes in pH or the presence of biological thiols like cysteine or glutathione. acs.orgnih.gov This property is particularly valuable for designing materials for drug delivery, where the polymer matrix can degrade to release a therapeutic agent in a controlled manner. acs.org

In material science, thioester-appended organosilatranes have been synthesized and used to modify magnetic silica (B1680970) surfaces. rsc.org This demonstrates the utility of thioester chemistry in creating hybrid nanomaterials with potential applications in sensor technology, as these modified surfaces showed sensorial ability toward copper ions. rsc.org

Contribution to Volatile Chemical Profiles in Specific Industrial Fermentations (e.g., Beer, Dairy)

This compound has been identified as a volatile compound in beer and is known for its tropical flavor notes. thegoodscentscompany.com In general, S-methyl thioesters are significant contributors to the aroma profiles of various fermented products, including cheese. nih.gov The formation of these compounds is a result of the metabolic activity of microorganisms, primarily yeast, during fermentation.

The identification and quantification of volatile thioesters like this compound in complex matrices such as beer and dairy products present an analytical challenge due to their low concentrations and high reactivity. nih.govlu.se The primary technique used for this analysis is gas chromatography-mass spectrometry (GC-MS). researchgate.netshimadzu.com

To overcome the challenge of low concentration, a sample preparation and pre-concentration step is typically required. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for this purpose. nih.govresearchgate.net In some methods, a derivatization step is employed to improve the stability and chromatographic behavior of the analytes. For instance, thiols can be derivatized on the SPME fiber using reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) before GC-MS analysis. researchgate.netacs.org

The table below summarizes common analytical methods for thioester characterization.

| Analytical Technique | Sample Preparation | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Separation, identification, and quantification of volatile compounds. researchgate.netshimadzu.com |

| GC-MS with Tandem Mass Spectrometry (GC-MS/MS) | HS-SPME with On-Fiber Derivatization (OFD) | Enhanced sensitivity and selectivity for trace-level analytes like volatile thiols and thioesters. nih.govacs.org |

| Gas Chromatography-Olfactometry (GC-O) | SPME or Solvent Extraction | Correlates instrumental data with sensory perception by having a human assessor sniff the column effluent. |

These advanced analytical methods are crucial for understanding the complex flavor chemistry of fermented foods and beverages.

The concentration of volatile sulfur compounds, including thioesters, in fermented products is highly dependent on the fermentation conditions. brewingscience.com Therefore, producers can manipulate these conditions to either enhance desirable flavors or minimize off-flavors.

Key parameters that influence the formation of sulfur compounds include:

Yeast Strain: Different yeast strains have varying metabolic pathways and enzymatic activities, leading to different profiles of volatile compounds. nih.gov For example, some yeast strains are known to be low producers of hydrogen sulfide (B99878) (H2S), a precursor to many sulfur-containing aroma compounds. awri.com.au The synthesis of S-methyl thioacetate (B1230152) in Geotrichum candidum has been shown to be an enzymatic process requiring methanethiol (B179389) and acetyl-CoA. nih.gov

Fermentation Temperature: Temperature affects yeast metabolism and the volatility of aroma compounds. Higher fermentation temperatures can sometimes lead to increased production of unwanted sulfur compounds. brewingscience.comawri.com.au

Wort/Must Composition: The availability of nutrients, particularly nitrogen (Yeast Assimilable Nitrogen - YAN) and sulfur-containing amino acids (e.g., methionine, cysteine), is critical. nih.gov Insufficient nitrogen can lead to the production of H2S and other undesirable sulfur compounds. brewingscience.comawri.com.au

Presence of Elemental Sulfur: Residual elemental sulfur from agricultural sprays on grapes can be reduced by yeast to H2S during fermentation, leading to off-flavors. awri.com.ausandiego.edu

By carefully controlling these factors, brewers and cheesemakers can guide the fermentation process to achieve a desired flavor profile, which may involve either promoting or limiting the formation of specific thioesters like this compound. mdpi.com

Analytical Standards and Reference Materials Development